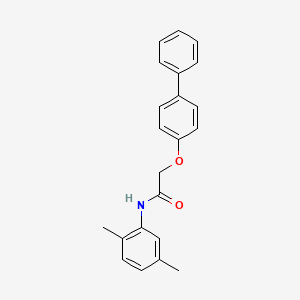![molecular formula C19H21FN4O2 B5568427 6-fluoro-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5568427.png)
6-fluoro-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinolinone derivatives, including those similar to the specified compound, typically involves reactions such as oxidative cyclization, Knoevenagel condensation, and reactions with acid hydrazides. For example, a series of quinolinones was prepared by the oxidative cyclization of corresponding benzamides, demonstrating the diversity and adaptability of synthesis methods for these compounds (Abdel-Jalil et al., 2005).
Molecular Structure Analysis
The molecular and crystal structures of quinolinone derivatives have been extensively studied. For instance, the molecular and crystal structures of a potential antimicrobial and antiviral drug were defined and described, showcasing the complex and detailed nature of quinolinone molecular structures (Vaksler et al., 2023).
Chemical Reactions and Properties
Quinolinone derivatives exhibit a range of chemical reactions and properties. For example, the photochemistry of a quinolinone derivative in aqueous solutions demonstrated low-efficiency substitution reactions and decarboxylation under certain conditions (Mella et al., 2001).
Physical Properties Analysis
The physical properties of these compounds can be understood through their crystal structures and intermolecular interactions. The study of the crystal structure of a fluoro-substituted quinolinone revealed important details about its physical properties, such as dihedral angles and hydrogen bonding patterns (Wang et al., 2010).
Chemical Properties Analysis
The chemical properties of quinolinone derivatives are diverse and can include antibacterial, antifungal, and antitumor activities. For instance, novel quinolinones were synthesized and displayed significant biological activity against various strains, highlighting their potent chemical properties (Anisetti et al., 2012).
Applications De Recherche Scientifique
Antitumor and Antiproliferative Activity
Research has indicated the potential of this compound in the realm of cancer treatment due to its antitumor effects. Specifically, compounds structurally related to 6-fluoro-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinolinone have shown significant antiproliferative activities against human lung tumor cell lines, marking them as promising candidates for further exploration in cancer therapy (Shaharyar, Ali, & Abdullah, 2007).
Antibacterial and Antifungal Activity
The compound has also been linked to promising antibacterial and antifungal activities. Derivatives of this quinolinone structure have been synthesized and evaluated for their microbial activity, showcasing effectiveness against various strains of bacteria and fungi. This highlights its potential utility in the development of new antimicrobial agents, contributing to the fight against resistant microbial strains (Anisetti & Reddy, 2012).
Chemical Development and Structural Analysis
Research into the chemical development of related compounds has provided insight into the synthesis, structure-activity relationships, and pharmacological profiles of these molecules. Studies focusing on the chemical development of CHIR-258, a closely related compound, have outlined the methodologies for scale-up, salt preparation, and evaluation of pharmacological properties, offering a foundational understanding for the development of similar compounds for therapeutic use (Zhu et al., 2006).
Synthesis and Mechanism of Action
The synthesis of amide derivatives of quinolone and their subsequent antimicrobial studies have been documented, providing insights into the structural requirements for biological activity. These studies contribute to understanding how modifications to the quinolinone structure affect its interaction with biological targets, offering pathways to optimize its efficacy (Patel, Patel, & Chauhan, 2007).
Propriétés
IUPAC Name |
6-fluoro-4-[4-(1-methylimidazol-2-yl)piperidine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2/c1-23-9-6-21-18(23)12-4-7-24(8-5-12)19(26)15-11-17(25)22-16-3-2-13(20)10-14(15)16/h2-3,6,9-10,12,15H,4-5,7-8,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLZOQDHYINUFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCN(CC2)C(=O)C3CC(=O)NC4=C3C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-acetyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5568345.png)
![N,1,7-trimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B5568358.png)
![4-methyl-N-[2,2,2-tribromo-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B5568364.png)
![4-methyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5568373.png)
![N-[4-(acetylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5568375.png)
![4-{[(2-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B5568380.png)
![2-benzyl-N-[2-(3-pyridinylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568382.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B5568390.png)
![(3R*,4R*)-3-isopropyl-4-methyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}pyrrolidin-3-ol](/img/structure/B5568398.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B5568439.png)
![2-(benzylthio)-5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5568445.png)
![N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B5568453.png)